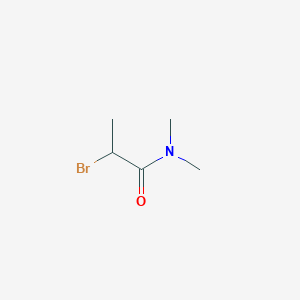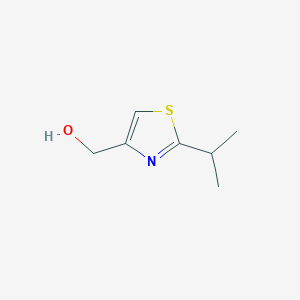
2-cyano-N-(4-methylphenyl)acetamide
Overview
Description
2-cyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 4-methylphenyl group and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with cyanoacetic acid or its esters under suitable conditions. The reaction typically proceeds as follows:
-
Direct Reaction with Cyanoacetic Acid: : 4-methylaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield this compound .
-
Reaction with Cyanoacetic Ester: : Alternatively, 4-methylaniline can be reacted with cyanoacetic ester (e.g., ethyl cyanoacetate) in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Cyclization Reactions: The presence of both the cyano and amide groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts can be used for condensation reactions.
Cyclization: Cyclization reactions may require specific catalysts or heating to achieve the desired heterocyclic products.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Imines or other condensation products.
Heterocyclic Compounds: Cyclization can lead to the formation of pyrroles, pyridines, or other heterocyclic structures.
Scientific Research Applications
2-cyano-N-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)acetamide depends on its specific application
Cyano Group: The cyano group can participate in nucleophilic or electrophilic interactions, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-methylphenyl)acetamide: Similar structure but with a different position of the methyl group.
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide: Contains an ethyl group instead of a methyl group.
2-Cyano-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
Uniqueness
2-cyano-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-cyano-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSLYUHZWAKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351187 | |
| Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-54-6 | |
| Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyano-N-(4-methylphenyl)acetamide in the synthesis of pyridines and pyridazines?
A1: this compound (1a) acts as a reagent in the reaction with ethyl 2-arylhydrazono-3-butyrates (2) to produce a mixture of pyridinedione (4) and pyridazine (5) derivatives []. The reaction proceeds with a 3:1 ratio in favor of the pyridinedione product. This suggests that the cyano and amide groups in 1a play crucial roles in the reaction mechanism, influencing the formation of the six-membered heterocyclic rings.
Q2: What further transformations were achieved using the synthesized pyridinediones and pyridazines?
A2: The synthesized pyridinedione (4) and pyridazine (5) derivatives served as versatile intermediates for the synthesis of diverse heterocyclic compounds. These transformations included the formation of phthalazines, pyrimido[4,5-c]-pyridazines, pyrido[3,4-c]pyridazines, and 1,6-naphthyridines []. This highlights the utility of this compound as a starting material for accessing a range of complex heterocyclic scaffolds with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















